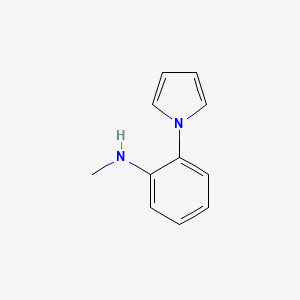

N-Methyl-2-(1H-pyrrol-1-YL)aniline

Description

Overview of N-Substituted Anilines with Pyrrole (B145914) Moieties in Organic Chemistry

N-substituted anilines that feature a pyrrole moiety are a significant class of compounds in organic chemistry. This structural motif brings together an electron-rich aromatic amine (aniline) and an electron-rich five-membered aromatic heterocycle (pyrrole). This combination results in unique electronic and steric properties that make these compounds valuable building blocks in synthesis and functional materials. The nitrogen atom of the aniline (B41778) can be a site for further functionalization, while the pyrrole ring can participate in various cycloaddition and substitution reactions.

Significance of the N-Methyl-2-(1H-pyrrol-1-YL)aniline Scaffold in Synthetic and Mechanistic Studies

The specific scaffold of this compound, while not extensively studied as a standalone compound, holds potential significance in several areas of chemical research. The presence of the N-methyl group, compared to its unmethylated counterpart, can influence the compound's conformation, reactivity, and biological activity. This scaffold can be a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which are of interest in medicinal chemistry. researchgate.net Mechanistic studies on reactions involving this scaffold could provide insights into C-N bond formation, atropisomerism in N-arylpyrroles, and the role of the N-methyl group in directing reaction pathways.

Historical Development of N-Arylpyrrole Chemistry Related to the Compound

The synthesis of N-arylpyrroles has a rich history, with the Paal-Knorr synthesis being one of the most fundamental methods. ias.ac.innih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline derivative. ias.ac.inmdpi.com Over the years, numerous modifications and new catalytic systems have been developed to improve the efficiency and scope of this reaction, including the use of solid acid catalysts and microwave-assisted synthesis. nih.govmdpi.com More recent advancements have focused on the atroposelective synthesis of N-arylpyrroles, highlighting the growing interest in the stereochemical aspects of these molecules. nih.govresearchgate.netrepec.orgnih.gov The synthesis of the parent compound, 2-(1H-pyrrol-1-yl)aniline, has been reported through the reaction of 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) followed by reduction. researchgate.net The subsequent N-methylation would be a logical step to obtain the title compound.

Scope and Objectives of Academic Research on this compound

While direct academic research on this compound is limited, the broader scope of research on N-arylpyrroles provides a framework for potential investigations. Key objectives could include:

Development of Novel Synthetic Routes: Exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Investigation of Reactivity: Studying the reactivity of the compound in various organic transformations, such as electrophilic aromatic substitution, cross-coupling reactions, and cyclization reactions to form novel heterocyclic systems.

Exploration in Materials Science: Investigating the potential of this compound and its polymers in the development of new organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs).

Medicinal Chemistry Applications: Using the this compound scaffold as a starting point for the design and synthesis of new biologically active molecules. The pyrrole and aniline moieties are present in numerous pharmaceuticals, and their combination in this scaffold could lead to new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N-methyl-2-pyrrol-1-ylaniline |

InChI |

InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |

InChI Key |

VHEAJXBVGSBDCW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 1h Pyrrol 1 Yl Aniline and Its Derivatives

Direct N-Arylation Approaches for Pyrrole-Aniline Linkages

The formation of a carbon-nitrogen bond between an aryl group and a pyrrole (B145914) ring is a cornerstone of synthesizing N-arylpyrroles. Cross-coupling reactions have emerged as powerful tools for this transformation, with palladium and copper-based catalytic systems being the most prominent.

Cross-Coupling Strategies for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination stands as a premier method for the palladium-catalyzed N-arylation of a wide array of amines and heterocycles, including pyrrole. This reaction typically involves the coupling of an aryl halide or triflate with a nitrogen-containing nucleophile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the pyrrole anion and reductive elimination yields the desired N-arylpyrrole and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps.

While specific examples for the direct synthesis of N-Methyl-2-(1H-pyrrol-1-YL)aniline via this method are not extensively documented in publicly available literature, the synthesis of its unmethylated precursor, 2-(1H-pyrrol-1-yl)aniline, and other related compounds provides a strong basis for its feasibility. For instance, the coupling of 2-bromoaniline (B46623) with pyrrole can be achieved using a palladium catalyst. Subsequent N-methylation of the resulting 2-(1H-pyrrol-1-yl)aniline would then yield the target compound.

Table 1: Examples of Palladium-Catalyzed N-Arylation of Pyrroles

| Aryl Halide | Pyrrole Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃]/BINAP | NaOBu-t | Toluene | 60 | chemicalbook.com |

| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuONa | Toluene | - | chemicalbook.com |

Note: The table presents examples of Buchwald-Hartwig amination for related compounds, illustrating the general conditions applicable to the synthesis of the target molecule.

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. organic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted copper catalysis has significantly expanded the scope and practicality of this reaction, allowing for milder conditions and lower catalyst loadings.

The mechanism of the modern Ullmann condensation is believed to involve the formation of a copper(I)-pyrrolide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate affords the N-arylpyrrole. The use of ligands, such as diamines or phenanthrolines, facilitates the catalytic cycle and improves reaction efficiency.

The synthesis of N-arylpyrroles via Ullmann-type reactions has been widely reported. researchgate.net For the synthesis of this compound, this could involve the coupling of a suitable 2-halo-N-methylaniline derivative with pyrrole in the presence of a copper catalyst.

Table 2: Examples of Copper-Mediated N-Arylation of Pyrroles

| Aryl Halide | Pyrrole Derivative | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Pyrazole | CuI/L27 | - | - | - | - | researchgate.net |

| Aryl Bromides | N-Heterocycles | CuI/Acylhydrazine | - | - | - | Moderate to High | researchgate.net |

Note: This table provides examples of Ullmann condensation for the synthesis of N-aryl heterocycles, demonstrating the potential conditions for the target synthesis.

Condensation Reactions of Pyrrole Precursors with Aniline (B41778) Derivatives

Condensation reactions provide a classical and often straightforward route to pyrrole synthesis. These methods typically involve the reaction of a dicarbonyl compound or its equivalent with an amine.

A highly relevant and effective method for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves the Clauson-Kaas reaction. This reaction utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a synthetic equivalent of a 1,4-dicarbonyl compound, which reacts with a primary amine under acidic conditions to form the pyrrole ring. nih.gov

For the synthesis of the precursor to the target molecule, a substituted 2-nitroaniline (B44862) can be reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent like acetic acid. rsc.org The reaction proceeds through the hydrolysis of the dimethoxytetrahydrofuran to succinaldehyde, which then condenses with the aniline derivative to form the pyrrole ring. The resulting nitro-substituted N-arylpyrrole can then be reduced to the corresponding aniline. Subsequent N-methylation would furnish this compound.

Table 3: Synthesis of 2-(1H-pyrrol-1-yl)anilines via Clauson-Kaas Reaction

| Aniline Derivative | Pyrrole Precursor | Acid Catalyst | Solvent | Product | Reference |

| 2-Nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Acetic Acid | 1-(2-Nitrophenyl)-1H-pyrrole | rsc.org |

| Various anilines | 2,5-Dimethoxytetrahydrofuran | Various | Various | N-Arylpyrroles | nih.gov |

Reductive cyclization offers another strategic approach to the synthesis of pyrrole-containing compounds. These methods often involve the intramolecular cyclization of a suitably functionalized precursor, where the reduction of one functional group triggers the ring-closing reaction.

Multicomponent Reactions Incorporating Pyrrole and Aniline Fragments

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrrole derivatives by combining three or more reactants in a single step. nih.gov The Paal-Knorr synthesis, a classic method for forming pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org This can be adapted into a multicomponent strategy for synthesizing N-arylpyrroles. For instance, the reaction of a 1,4-dicarbonyl compound like acetonylacetone with an aniline derivative under acidic or neutral conditions yields the corresponding N-arylpyrrole. ias.ac.inmdpi.com This method is notable for its operational simplicity and the ability to generate a library of substituted pyrroles by varying the aniline and dicarbonyl components. mdpi.com

While direct three-component syntheses starting from simpler, acyclic precursors are also prominent in pyrrole synthesis, the Paal-Knorr approach remains a highly effective and common strategy for incorporating pre-formed aniline fragments. researchgate.netorganic-chemistry.org The reaction's efficiency can be enhanced using various catalysts, including low-cost aluminas or Lewis acids like ammonium (B1175870) niobium oxalate, often under mild, solvent-free conditions. mdpi.comresearchgate.net

A plausible mechanism for the Paal-Knorr synthesis begins with the nucleophilic attack of the aniline's amino group on one of the protonated carbonyl groups of the 1,4-dione. This is followed by a series of intramolecular condensation and dehydration steps to form the aromatic pyrrole ring. organic-chemistry.orgmdpi.com

Functionalization of the N-Methyl Aniline Moiety

Once the core 2-(1H-pyrrol-1-yl)aniline structure is formed, further modifications can be made to the N-methyl aniline portion of the molecule.

Selective N-Alkylation Strategies

The introduction of the methyl group onto the aniline nitrogen is a key functionalization step. Direct N-alkylation of the parent compound, 2-(1H-pyrrol-1-yl)aniline, can be achieved using various methods. A common challenge in the N-alkylation of primary amines is over-alkylation, leading to mixtures of secondary and tertiary amines. wikipedia.org

To achieve selective mono-methylation, modern catalytic systems are employed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy using ruthenium-based catalysts allows for the N-alkylation of anilines with alcohols, including methanol (B129727), in an atom-efficient process that produces water as the only byproduct. nih.gov This method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal hydride catalyst. nih.gov

Other strategies for selective N-alkylation include using ionic liquids as solvents, which can influence the chemoselectivity of the reaction between anilines and alkyl halides. The choice of catalyst and reaction conditions is crucial to favor the desired mono-N-methylated product over di-alkylation.

Ring-Substitution on the Aniline Ring

The aniline ring in 2-(1H-pyrrol-1-yl)aniline is activated towards electrophilic aromatic substitution by the amino group, which is a powerful ortho-, para-director. byjus.comchemistrysteps.com However, the pyrrole group attached to the nitrogen moderates this activity. The outcomes of electrophilic substitution reactions such as halogenation and nitration are influenced by both electronic and steric factors.

Direct halogenation of unprotected anilines can be achieved with high regioselectivity. For example, using copper(II) halides like CuCl₂ or CuBr₂ in an ionic liquid can lead to para-substitution in high yields under mild conditions. beilstein-journals.org For the 2-(1H-pyrrol-1-yl)aniline structure, the para-position relative to the amino group is typically favored for substitution.

Nitration of anilines requires careful control of reaction conditions. In strongly acidic media, the amino group can be protonated to form the anilinium ion, which is a meta-directing group. allen.inyoutube.com This can lead to a mixture of para and meta-substituted products. allen.in To achieve selective para-nitration, the high reactivity of the aniline can be moderated by first protecting the amino group, for instance, through acetylation. stackexchange.com

The synthesis of specific substituted derivatives, such as 4-isopropyl-2-(1H-pyrrol-1-yl)aniline, has been reported as part of the synthesis of more complex heterocyclic systems. unisi.it

Functionalization of the Pyrrole Moiety

The pyrrole ring is also amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents.

Ring-Substitution on the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C2 (α) position. nih.govchemistrysteps.com One of the most common methods for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comresearchgate.netijpcbs.com Applying this reaction to N-arylpyrroles like 2-(1H-pyrrol-1-yl)aniline would be expected to introduce an aldehyde group at the C2 or C5 position of the pyrrole ring.

Other electrophilic substitutions, such as halogenation, can also be performed on the pyrrole ring. Highly regioselective bromination of 1-phenylpyrrole (B1663985) derivatives has been achieved using N-bromosuccinimide (NBS) under mild conditions, providing a route to various multifunctionalized derivatives. researchgate.net The inherent reactivity of the pyrrole ring often makes it more susceptible to electrophilic attack than the attached aniline ring, especially if the aniline nitrogen is acylated or otherwise deactivated. nih.govresearchgate.net

The functionalized pyrrole ring can then serve as a handle for further transformations. For example, the parent compound, 2-(1H-pyrrol-1-yl)aniline, is a key precursor in the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.net This transformation often involves a cyclization reaction with an aldehyde or a related carbonyl compound, effectively using the pyrrole and aniline moieties to construct a new fused ring system. nih.govunisi.it

| Reaction | Reagents | Typical Position of Substitution | Reference |

|---|---|---|---|

| Halogenation (Bromination) | CuBr₂ in Ionic Liquid | para- to -NHMe | beilstein-journals.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of para- and meta- | allen.in |

| Alkylation (Isopropyl) | Multi-step synthesis | para- to -NHMe | unisi.it |

| Reaction | Reagents | Typical Position of Substitution | Reference |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C2 or C5 | chemistrysteps.comwikipedia.org |

| Bromination | N-Bromosuccinimide (NBS) | C2, C5 or other positions depending on stoichiometry | researchgate.net |

| Cyclization to Pyrrolo[1,2-a]quinoxaline (B1220188) | Aldehydes, Acid Catalyst | Forms a new fused ring | researchgate.netnih.gov |

Derivatization at the Pyrrole Nitrogen

The formation of the bond between the pyrrole nitrogen and the aniline ring is the fundamental step in creating the 2-(1H-pyrrol-1-yl)aniline scaffold. This is most commonly achieved via the Paal-Knorr synthesis or related methods where a primary amine (in this case, a substituted o-phenylenediamine (B120857) or its precursor) is condensed with a 1,4-dicarbonyl compound. ias.ac.in

A well-established procedure involves reacting a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid. This forms the 1-(2-nitrophenyl)-1H-pyrrole intermediate. Subsequent reduction of the nitro group, for example using iron powder and ammonium chloride, yields the desired 2-(1H-pyrrol-1-yl)aniline derivative. This two-step sequence is a reliable method for accessing the core structure. ias.ac.in The Clauson-Kaas reaction provides another modified route to N-substituted pyrroles. arkat-usa.org

Once the N-aryl pyrrole is formed, the pyrrole nitrogen itself is part of the stable aromatic system and is generally not susceptible to further derivatization without disrupting the pyrrole ring. The primary reactions involving this nitrogen are those that lead to its initial incorporation into the ring.

Comparison of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound and its derivatives is dictated by factors such as precursor availability, desired purity, and the required isomeric precision. The main strategies involve either forming the pyrrole ring onto a pre-existing aniline derivative or coupling a pyrrole unit with an appropriate benzene (B151609) ring precursor.

Analysis of Yields and Purity Profiles

One common route to the parent aniline involves the Paal-Knorr reaction. For instance, 2-(1H-pyrrol-1-yl)anilines can be prepared by reacting a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid, followed by the reduction of the nitro group. rsc.org The reduction step, often using iron powder and ammonium chloride, proceeds to afford the desired aniline, which is then purified by column chromatography. rsc.org While specific yields for the N-methylated target are not detailed in this procedure, the method provides a clean route to the crucial precursor. rsc.org

The Paal-Knorr synthesis itself, when used to create various N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, can be highly efficient. Using catalysts like CATAPAL 200 alumina, a range of N-substituted pyrroles have been synthesized in yields from 68% to 97%. mdpi.com Another approach using iron(III) chloride in water also affords N-substituted pyrroles in good to excellent yields. organic-chemistry.org

| Amine Substrate | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Various primary amines | CATAPAL 200, 60 °C, 45 min | 68-97 | mdpi.com |

| o-Phenylenediamine | CATAPAL 200 | 88 | mdpi.com |

| Various amines and sulfonamides | FeCl3, Water | Good to Excellent | organic-chemistry.org |

Cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation provide alternative pathways. wikipedia.orgwikipedia.org The Buchwald-Hartwig reaction, catalyzed by palladium, is a powerful method for forming C-N bonds and has been refined to work with a wide variety of amines and aryl halides. wikipedia.orgnumberanalytics.com Yields for this type of reaction can be high, often exceeding 80%, depending on the specific substrates and ligand system used. youtube.com The Ullmann reaction, which uses a copper catalyst, is an older method but has seen renewed interest with improved ligands. It can produce N-aryl products in moderate to high yields. nih.gov

The final N-methylation step can also proceed with high efficiency. The reaction of pyrrole with methyl iodide in the presence of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) has been reported to produce N-methylpyrrole in 93% yield. chemicalbook.com A similar approach would be expected for the N-methylation of 2-(1H-pyrrol-1-yl)aniline.

Purity profiles for these syntheses are generally high, with purification commonly achieved through column chromatography on silica (B1680970) gel. rsc.org The use of catalytic systems, especially in cross-coupling reactions, often results in cleaner reaction profiles compared to stoichiometric reagents. mdpi.comwikipedia.org

Regioselectivity and Stereoselectivity Considerations

Regioselectivity is a significant challenge in the synthesis of substituted pyrroles and in arylation reactions. thieme-connect.com

In the synthesis of the 2-(1H-pyrrol-1-yl)aniline scaffold, regioselectivity is crucial. When using a substituted aniline in a Paal-Knorr type synthesis, the reaction selectively occurs at the amino group to form the N-substituted pyrrole. For example, the reaction of o-phenylenediamine with acetonylacetone selectively forms the mono-pyrrolated product in 88% yield, demonstrating high regioselectivity for a single amino group. mdpi.com

When employing coupling strategies like the Buchwald-Hartwig or Ullmann reactions, regioselectivity is determined by the position of the halide on the aromatic ring. To synthesize 2-(1H-pyrrol-1-YL)aniline, one would start with a 2-substituted aniline derivative (e.g., 2-bromoaniline or 2-iodoaniline) to ensure the pyrrole is introduced at the correct position.

For many N-alkylation reactions on heterocyclic compounds, achieving regioselectivity can be difficult. beilstein-journals.org However, for the N-methylation of 2-(1H-pyrrol-1-yl)aniline, the reaction is expected to occur selectively on the aniline nitrogen rather than the pyrrole nitrogen. The pyrrole nitrogen's lone pair is part of the aromatic sextet, making it significantly less nucleophilic than the exocyclic aniline nitrogen.

Stereoselectivity is not a factor in the synthesis of the parent this compound, as the molecule is achiral. However, for derivatives containing chiral centers, stereoselectivity becomes a critical consideration. For instance, in the synthesis of chiral imidazolidines (a different class of heterocycle) via 1,3-dipolar cycloaddition, high levels of stereoselectivity (up to 91/9 diastereomeric ratio and 98% enantiomeric excess) have been achieved using a chiral Brønsted acid catalyst. nih.govrsc.org Similarly, the synthesis of a chiral derivative, (R)-2-Bromo-N-((4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)methyl)-N-methylaniline, proceeds via steps that control the stereochemistry of the final product. nih.gov Should a synthetic route to a derivative of this compound involve the creation of a stereocenter, the choice of reagents and catalysts would be paramount in controlling the stereochemical outcome.

| Reaction Type | Selectivity Consideration | Outcome/Controlling Factors | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Regioselectivity | Highly selective for N-substitution of primary amines. | mdpi.comwikipedia.org |

| Buchwald-Hartwig Amination | Regioselectivity | Determined by the position of the halide on the aryl substrate. | wikipedia.orgnumberanalytics.com |

| Ullmann Condensation | Regioselectivity | Determined by the position of the halide on the aryl substrate. | wikipedia.org |

| N-Alkylation of Indazoles | Regioselectivity (N-1 vs. N-2) | Highly dependent on base, solvent, and substituents. NaH in THF favors N-1. | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Stereoselectivity | Chiral catalysts (e.g., Brønsted acids) can induce high dr and ee. | nih.govrsc.org |

Reaction Mechanisms and Reactivity Studies of N Methyl 2 1h Pyrrol 1 Yl Aniline Systems

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The structure of 2-(1H-pyrrol-1-yl)aniline and its derivatives, such as N-Methyl-2-(1H-pyrrol-1-yl)aniline, serves as a versatile precursor for the synthesis of fused heterocyclic compounds through intramolecular cyclization. These reactions are of significant interest due to the pharmacological importance of the resulting products.

Formation of Pyrrolo[1,2-a]quinoxalines and Fused Quinoxaline Derivatives.researchgate.netrsc.orgnih.govresearchgate.netunisi.it

The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is a key structural motif found in many compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Consequently, the development of efficient synthetic routes to this tricyclic system from 2-(1H-pyrrol-1-yl)aniline derivatives is a primary focus of research. These syntheses often proceed via the formation of new carbon-carbon and carbon-nitrogen bonds, facilitated by various catalytic systems.

Oxidative cyclization represents an efficient method for constructing pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines. One notable example is a copper(II)-catalyzed domino reaction. rsc.org This process involves the reaction of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides. rsc.org The reaction mechanism is believed to involve the generation of alkyl radical species, which then participate in a cascade reaction. rsc.org This one-pot synthesis proceeds through the cleavage of a C-C bond and the formation of new C-C and C-N bonds to construct the final heterocyclic system. rsc.org Another approach involves a potassium iodide-catalyzed reaction between N-(2-aminophenyl)pyrrole and phenylmethyl bromide, which utilizes DMSO as the solvent and proceeds through a combination of Kornblum oxidation and electrophilic cyclization in tandem. researchgate.net

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Ref |

| Cu(II) | 2-(1H-pyrrol-1-yl)anilines, Alkylsilyl peroxides | Not Specified | Not Specified | Not Specified | rsc.org |

| KI | N-(2-aminophenyl)pyrrole, Phenylmethyl bromide | DMSO | 120 | 40-88 | researchgate.net |

Transition-metal catalysis is a cornerstone in the synthesis of pyrrolo[1,2-a]quinoxalines, often proceeding through highly efficient domino reactions. researchgate.netnih.gov While gold catalysis is a powerful tool for various heterocyclic syntheses, including domino reactions to form furopyrans, palladium catalysis has been effectively employed for the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.netnih.govresearchgate.net

One prominent method involves a palladium-acetate-catalyzed insertion cyclization reaction of N-(2-aminophenyl)pyrrole with isocyanides. researchgate.net This reaction is directed by the primary amine, which facilitates a C-H bond activation, leading to the formation of 4-aminopyrrolo[1,2-a]quinoxalines in good to high yields. researchgate.net Lewis acids, such as TMSCl, can also catalyze this isocyanide insertion. researchgate.net The synthesis of pyrrolo[1,2-a]quinoxalines has been achieved using a variety of metal catalysts, including rhodium, iron, and copper, highlighting the versatility of this synthetic strategy. researchgate.net

| Catalyst | Reactants | Key Feature | Yield (%) | Ref |

| Palladium Acetate | N-(2-aminophenyl)pyrrole, Isocyanide | Primary amine-directed C-H activation | Good to High | researchgate.net |

| TMSCl (Lewis Acid) | Substituted 2-(1H-pyrrol-1-yl)anilines, Isocyanides | Isocyanide insertion into N-H bond | 60-85 | researchgate.net |

Brønsted acids are effective catalysts for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline and various aldehydes. nih.govunisi.it This approach is exemplified by the Pictet-Spengler type reaction. unisi.it For instance, the condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes in the presence of acetic acid in ethanol (B145695) affords the desired pyrrolo[1,2-a]quinoxaline derivatives. nih.gov

A particularly green approach utilizes the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) as the catalyst. unisi.it This method allows for the efficient formation of 4-phenylpyrrolo[1,2-a]quinoxalines in mild solvents like water or ethanol at room temperature, with short reaction times and high yields. unisi.it

Information regarding the synthesis of pyrrolo[1,2-a]quinoxalines from this compound or its parent aniline (B41778) via decarboxylative condensation reactions is not prominently featured in the reviewed literature. This suggests that this particular pathway may be a less common or less explored route for the synthesis of this specific heterocyclic system compared to oxidative, metal-catalyzed, or acid-catalyzed methods.

Role of the Aniline Amino Group in Cyclocondensation.researchgate.net

The amino group of the 2-(1H-pyrrol-1-yl)aniline precursor plays a pivotal role in the cyclocondensation reactions to form pyrrolo[1,2-a]quinoxalines. In many of the described synthetic pathways, this group is a key participant in the bond-forming steps.

For instance, in palladium-catalyzed reactions with isocyanides, the primary amino group of N-(2-aminophenyl)pyrrole acts as a directing group, enabling the activation of a C-H bond on the pyrrole (B145914) ring, which is crucial for the subsequent cyclization. researchgate.net Similarly, in Brønsted acid-catalyzed Pictet-Spengler type reactions, the primary amine undergoes condensation with an aldehyde to form an imine intermediate, which is essential for the subsequent electrophilic cyclization onto the pyrrole ring.

The substitution of a hydrogen atom on the aniline's nitrogen with a methyl group, as in this compound, significantly alters its reactivity. The resulting secondary amine cannot undergo the same initial condensation with aldehydes to form an imine in the same manner as a primary amine. This structural change necessitates alternative reaction pathways for cyclization. While the N-methyl group might still influence the electronic properties of the aniline ring, its presence precludes mechanisms that rely on the initial formation of an N-H bond-derived intermediate as seen with primary anilines. Therefore, synthetic strategies for the cyclization of this compound would need to accommodate the reactivity of the secondary amine, potentially proceeding through different intermediates than those formed from the unsubstituted 2-(1H-pyrrol-1-yl)aniline.

Reactivity of the Electron-Rich Pyrrole Moiety in Heterocyclic Annulation

The pyrrole ring within the this compound scaffold is inherently electron-rich, making it a prime candidate for participation in heterocyclic annulation reactions. This high electron density stems from the delocalization of the nitrogen lone pair into the aromatic system. pearson.com This characteristic facilitates reactions that lead to the formation of new heterocyclic rings fused to the pyrrole core.

Recent studies have highlighted the versatility of pyrrole derivatives in constructing complex polycyclic structures. For instance, tandem annulation reactions of 1,3-enynes with various nitrogen-containing synthons have emerged as a powerful strategy for synthesizing functionalized pyrrole derivatives. d-nb.infobeilstein-journals.org While direct examples involving this compound are not explicitly detailed, the principles governing these reactions are applicable. The electron-donating nature of the pyrrole ring can influence the regioselectivity of these annulations. For example, in iodine-mediated aza-annulations of (E)-2-en-4-ynyl azides, substrates with electron-rich groups tend to favor the formation of 5-iodopyridine products, whereas those with electron-poor groups favor 2-acylpyrroles. d-nb.info

A summary of representative annulation reactions involving pyrrole systems is presented below:

| Reaction Type | Reactants | Conditions | Product Type |

| Aza-annulation | 2-en-4-ynyl azides | Ag-mediated, TFA | 3,6-disubstituted pyridines d-nb.info |

| Aza-annulation | 2-en-4-ynyl azides | I2-mediated | 5-iodo-3,6-disubstituted pyridines or 2-acylpyrroles d-nb.info |

| CuH-catalyzed coupling | 1,3-enynes and nitriles | CuH catalyst | Functionalized pyrroles beilstein-journals.org |

Electrophilic Substitution Reactions on the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution reactions. pearson.com Generally, pyrrole undergoes electrophilic substitution more readily than benzene (B151609), often requiring milder reagents and conditions. pearson.com Substitution typically occurs at the 2-position (α to the nitrogen) because the carbocation intermediate formed by attack at this position is more stabilized by resonance than the intermediate from attack at the 3-position. pearson.comslideshare.net

Common electrophilic substitution reactions that pyrrole undergoes include:

Nitration: Reaction with nitric acid in acetic anhydride. slideshare.netmbbcollege.in Using strong nitrating mixtures like HNO3/H2SO4 can lead to decomposition of the pyrrole ring. mbbcollege.in

Sulfonation: Reaction with a mild sulfonating agent like the pyridine-sulfur trioxide complex. slideshare.netmbbcollege.in

Halogenation: Pyrrole reacts vigorously with halogens, often leading to tetrahalogenated products. mbbcollege.in

Friedel-Crafts Acylation: Can be achieved with acid anhydrides even without a catalyst due to the high reactivity of pyrrole. slideshare.netmbbcollege.in

The table below summarizes typical electrophilic substitution reactions of pyrrole:

| Reaction | Reagent | Product |

| Nitration | HNO3 / Acetic Anhydride | 2-Nitropyrrole slideshare.netmbbcollege.in |

| Sulfonation | SO3 / Pyridine (B92270) | Pyrrole-2-sulfonic acid slideshare.netmbbcollege.in |

| Bromination | Br2 / C2H5OH | Tetrabromopyrrole mbbcollege.in |

| Acylation | (CH3CO)2O | 2-Acetylpyrrole slideshare.netmbbcollege.in |

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, rendering it nucleophilic. qorganica.com However, the nucleophilicity of this nitrogen is generally lower than that of aliphatic amines. This is because the lone pair can be delocalized into the adjacent benzene ring through resonance, making it less available for donation to an electrophile. chemistrysteps.com

The nucleophilic character of the aniline nitrogen is crucial in reactions such as nitrosation. In the presence of a nitrosating agent, the aniline nitrogen can attack the electrophilic nitroso group. murdoch.edu.auresearchgate.net The rate and mechanism of such reactions are influenced by the electronic properties of the aniline ring. murdoch.edu.au

Furthermore, the aniline nitrogen can act as a nucleophile in substitution reactions. For instance, anilines can react with alkyl halides in SN2 reactions, although they are generally considered poorer nucleophiles than aliphatic amines due to the resonance stabilization of the nitrogen lone pair.

The reactivity of the aniline nitrogen can be summarized as follows:

| Reaction Type | Reactant | Key Feature |

| Nitrosation | Nitrosating agent | Attack by the nucleophilic nitrogen on the nitroso group. murdoch.edu.auresearchgate.net |

| Nucleophilic Substitution (SN2) | Alkyl halide | Aniline acts as a nucleophile, but is less reactive than aliphatic amines. |

Metal-Catalyzed Transformations Involving this compound Scaffolds

Metal-catalyzed reactions offer powerful tools for the functionalization of heterocyclic compounds like this compound. These transformations can facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, often with high selectivity.

Metal catalysts, particularly those based on palladium and copper, are widely used to forge C-C and C-N bonds. rsc.org For instance, copper-catalyzed reactions of amines with 1,4-dihalo-1,3-dienes provide a route to substituted pyrroles. rsc.org While not a direct synthesis of the title compound, this illustrates the principle of C-N bond formation in pyrrole synthesis.

The formation of carbon-carbon bonds can be achieved through various cross-coupling reactions. For example, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst, can be employed to connect aryl groups. The Stille coupling is another palladium-catalyzed reaction that has been used to form C-C bonds in the synthesis of bis(guanidino-aryl)-1-methyl-1H-pyrroles. rsc.org

The synthesis of nitrogen-containing molecules through C-N bond formation is a cornerstone of modern organic chemistry. chemrxiv.org Metal-catalyzed methods that enable the direct insertion of nitrogen atoms into C-C double bonds represent a novel and powerful strategy. chemrxiv.org

Gold catalysts have emerged as particularly effective in transformations involving alkynes, often proceeding through the formation of highly reactive gold-carbene intermediates. nih.govrsc.org These intermediates are typically generated from the reaction of a gold catalyst with an alkyne precursor. rsc.orgnih.gov

For example, in gold-catalyzed reactions of enynones with alkynylsilanes, a gold furyl carbene intermediate is proposed to form. nih.gov This intermediate then undergoes nucleophilic attack by the alkynylsilane. Similarly, α-imino gold carbene complexes are postulated as key intermediates in the synthesis of various N-heterocycles. rsc.orgmdpi.com The formation of these carbenes can occur through the reaction of gold-activated alkynes with nitrogen-containing nucleophiles like azides. rsc.orgmdpi.com

The reactivity of these gold-carbene intermediates is a subject of ongoing research. They are known to be electrophilic and can be trapped by various nucleophiles. nih.gov Computational studies have provided insights into the electronic structure of these species, suggesting a carbocation-like character for the carbene carbon in some cases. nih.gov

A plausible mechanistic pathway involving a gold-carbene intermediate is outlined below:

| Step | Description |

| 1 | Coordination of the alkyne to the gold catalyst. nih.gov |

| 2 | Intramolecular cyclization or reaction with a nucleophile to form a vinyl gold species. nih.govmdpi.com |

| 3 | Conversion of the vinyl gold species to a gold-carbene intermediate. nih.govmdpi.com |

| 4 | Nucleophilic attack on the electrophilic carbene carbon. nih.gov |

| 5 | Release of the gold catalyst and formation of the final product. nih.gov |

Oxidation and Reduction Pathways of the Aniline and Pyrrole Units

Both the aniline and pyrrole moieties within this compound can undergo oxidation and reduction reactions, leading to a variety of products.

The pyrrole ring is susceptible to oxidation. For example, oxidation of pyrrole with chromium trioxide in acetic acid yields maleimide. mbbcollege.in The specific products of oxidation can depend on the oxidant used and the reaction conditions.

The aniline moiety can also be oxidized. The oxidation of anilines can be complex and may lead to the formation of various products, including azoxybenzenes, phenazines, and polymeric materials.

Reduction of the pyrrole ring can be achieved using different reducing agents. Catalytic hydrogenation over a nickel catalyst at high temperature and pressure can reduce pyrrole to pyrrolidine. mbbcollege.in Reduction with zinc in acetic acid can yield pyrroline. mbbcollege.in

The table below summarizes some common oxidation and reduction reactions of pyrrole:

| Reaction | Reagent | Product |

| Oxidation | CrO3 / CH3COOH | Maleimide mbbcollege.in |

| Reduction | H2 / Ni, 200°C | Pyrrolidine mbbcollege.in |

| Reduction | Zn / CH3COOH | Pyrroline mbbcollege.in |

Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 2 1h Pyrrol 1 Yl Aniline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone for the structural elucidation of N-Methyl-2-(1H-pyrrol-1-yl)aniline and its derivatives, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

Proton (¹H) and Carbon-¹³ (¹³C) NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. ipb.pthw.ac.uk In 2-(1H-pyrrol-1-yl)aniline, the protons on the pyrrole (B145914) and aniline (B41778) rings exhibit characteristic chemical shifts. For instance, in a CDCl₃ solvent, the pyrrole protons appear as multiplets at approximately 6.33 ppm and 6.82 ppm, while the aniline ring protons are observed between 6.75 and 7.16 ppm. rsc.org The presence of a methyl group on the nitrogen of the aniline moiety in this compound would be expected to cause a downfield shift of the adjacent aromatic protons due to its electron-donating nature.

The coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the molecule. hw.ac.uk The magnitude of the coupling constant is related to the bond angles and distances between coupled nuclei. In N-substituted pyrroles, the coupling constants between the pyrrole ring protons are characteristic and can be used to confirm the substitution pattern. ipb.pt The variation in chemical shifts and coupling constants with different solvents can also provide insights into intermolecular interactions. ipb.pt

Below is a table summarizing the ¹H NMR spectral data for 2-(1H-pyrrol-1-yl)aniline. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aniline-H | 7.16-7.12 | m | |

| Pyrrole-H | 6.82 | t | 2.1 |

| Aniline-H | 6.79-6.75 | m | |

| Pyrrole-H | 6.33 | t | 2.0 |

| NH₂ | 3.68 | s |

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons within the pyrrole and aniline rings. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. nih.gov In this compound and its analogues, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.

The IR spectrum of 2-(1H-pyrrol-1-yl)aniline shows characteristic bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. For a related compound, N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, a characteristic C=N stretching vibration is observed at 1653 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For instance, the ring breathing modes of the pyrrole and aniline rings are often prominent in the Raman spectrum and are sensitive to substitution patterns. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. nih.govresearchgate.net

The following table presents some characteristic IR absorption frequencies for related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (amine) | Stretching | 3300-3500 | nih.gov |

| C-H (aromatic) | Stretching | 3000-3100 | nih.gov |

| C=N (imine) | Stretching | ~1653 | nih.gov |

| C=C (aromatic) | Stretching | 1400-1600 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the pyrrole and aniline aromatic systems.

The position and intensity of these absorption bands are influenced by the extent of conjugation and the presence of substituents. The nitrogen atom of the pyrrole ring and the methylamino group on the aniline ring act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase their intensity. The electronic transitions in these systems are complex due to the interaction between the two aromatic rings. The spectrum of N-methylaniline, a related compound, can provide some insight into the expected electronic transitions. nist.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Dihedral Angles and Torsional Barriers

A key structural feature of this compound and its analogues is the dihedral angle between the planes of the pyrrole and aniline rings. This angle is determined by the balance of steric and electronic effects. In the solid state, crystal packing forces can also influence this angle.

For example, in the crystal structure of N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, the dihedral angles between the pyrrole and benzene (B151609) rings in the two independent molecules of the asymmetric unit are 72.37(7)° and 82.34(8)°. nih.gov Similarly, in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the dihedral angle between the rings is 78.3(1)°. researchgate.net In 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, these angles are 83.63(8)° and 87.84(8)°. nih.gov For 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted by a dihedral angle of 69.07(16)°. researchgate.net These significant twists indicate a non-planar conformation, which has implications for the degree of electronic communication between the two ring systems.

The torsional barriers to rotation around the C-N bond connecting the two rings can be estimated from computational studies and are influenced by the steric bulk of the substituents on the aniline ring. researchgate.net

The table below summarizes crystallographic data for some related analogues.

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | Triclinic | Pī | 72.37(7), 82.34(8) | nih.gov |

| (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | Monoclinic | P2₁/c | 78.3(1) | researchgate.net |

| 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline | 83.63(8), 87.84(8) | nih.gov | ||

| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | Monoclinic | P2₁/n | 69.07(16) | researchgate.net |

Intermolecular Interactions: Hydrogen Bonding Networks

The intermolecular interactions in the crystal structures of this compound analogues are significantly influenced by the presence of hydrogen bond donors and acceptors. While the target molecule, this compound, lacks the acidic N-H proton on the pyrrole ring that is common in many related Schiff base derivatives, its secondary amine (N-H) group on the aniline moiety remains a potent hydrogen bond donor.

In analogues where the pyrrole N-H is present, it readily participates in hydrogen bonding. For instance, in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, pairs of molecules form centrosymmetric dimers through N—H···N hydrogen bonds, where the pyrrole N-H group of one molecule interacts with the imine nitrogen atom of a neighboring molecule. nih.gov Similarly, crystals of 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl-idene]aniline feature inversion dimers formed via pairs of N—H⋯N hydrogen bonds. mdpi.com In a more extended network, molecules of (E)-N-(1H-Pyrrol-2-ylmethylidene)-2-{[(E)-(1H-pyrrol-2-ylmethylidene)amino]methyl}aniline are linked into chains by N—H⋯N hydrogen bonds. nih.govslideshare.net

The interaction with solvent molecules is also a critical factor. The crystal structure of 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol (B129727) monosolvate demonstrates three distinct hydrogen-bonding interactions with the co-crystallized methanol. libretexts.org The most significant of these is the bond between the protonated nitrogen of the pyrrole group and the methanol oxygen. libretexts.orgresearchgate.net

| Compound | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Motif | Reference |

|---|---|---|---|---|

| (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | Pyrrole N-H | Imine N | Centrosymmetric Dimer (R²₂(10) graph set) | nih.gov |

| 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl-idene]aniline | Pyrrole N-H | Imine N | Inversion Dimer | mdpi.com |

| (E)-N-(1H-Pyrrol-2-ylmethylidene)-2-{[(E)-(1H-pyrrol-2-ylmethylidene)amino]methyl}aniline | Pyrrole N-H | Imine N | Chains | nih.govslideshare.net |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate | Pyrrole N-H | Methanol O | Solvent-Molecule Adduct | libretexts.orgresearchgate.net |

| Aniline(pyrrole)⁺ Cluster Ion | Aniline N-H | Pyrrole π-system | N-H···π Interaction | nih.gov |

Supramolecular Assembly and Crystal Engineering Principles

The principles of crystal engineering—understanding and utilizing intermolecular forces to design novel solid-state structures—are well-illustrated by the analogues of this compound. The final supramolecular assembly is a direct consequence of the interplay between strong and weak hydrogen bonds, π-π stacking, and other van der Waals forces.

The formation of discrete, predictable synthons, such as the centrosymmetric dimers seen in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, is a foundational concept in crystal engineering. nih.gov In this case, the robust N—H···N hydrogen bond acts as a reliable tool for assembling the molecules into a specific, ordered arrangement.

More complex assemblies arise when multiple types of interactions work in concert. In the crystal structure of (E)-N-(1H-Pyrrol-2-ylmethylidene)-2-{[(E)-(1H-pyrrol-2-ylmethylidene)amino]methyl}aniline, molecules are first organized into one-dimensional chains via N—H⋯N hydrogen bonds. nih.gov These chains are subsequently cross-linked by weaker C—H⋯π interactions, extending the structure into a three-dimensional supramolecular network. nih.gov This hierarchical assembly demonstrates how a combination of directional forces can be used to build dimensionality and complexity in the solid state.

The inclusion of solvent molecules can also dramatically alter the crystal packing, as seen with 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline. Here, methanol molecules are not passive guests but are integral to the structure, forming hydrogen-bonded bridges that link the primary molecules and result in an array where solvent molecules are sandwiched between layers of the main compound. libretexts.orgresearchgate.net This prevents other potential interactions, such as π–π stacking between aromatic rings, thereby dictating the final architecture. researchgate.net For this compound, the absence of the pyrrole N-H donor and the presence of the N-methyl group would necessitate different crystal engineering strategies, likely relying on the aniline N-H donor and C-H···π interactions to guide supramolecular assembly.

| Compound | Primary Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | N—H···N Hydrogen Bonds | 0D Centrosymmetric Dimers | nih.gov |

| (E)-N-(1H-Pyrrol-2-ylmethylidene)-2-{[(E)-(1H-pyrrol-2-ylmethylidene)amino]methyl}aniline | N—H⋯N Hydrogen Bonds and C—H⋯π Interactions | 3D Network via Linked 1D Chains | nih.gov |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate | N-H···O and C-H···O Hydrogen Bonds | Inversion dimers linked by solvent molecules | libretexts.orgresearchgate.net |

Mass Spectrometry for Precise Mass Determination and Fragmentation Patterns

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₁H₁₂N₂. This gives it a monoisotopic mass of 172.1000 Da, which can be precisely determined using high-resolution mass spectrometry (HRMS). The presence of two nitrogen atoms dictates that the molecular ion peak ([M]⁺˙) will have an even mass-to-charge ratio (m/z), in accordance with the nitrogen rule. slideshare.net

The fragmentation pattern under electron ionization (EI-MS) can be predicted based on the fragmentation of related structures, such as N-methylaniline and other N-arylpyrroles. libretexts.orgnist.gov The fragmentation pathways for 2-substituted pyrrole derivatives are known to be significantly influenced by the nature of the substituent. nih.gov

For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: The bond alpha to the amine nitrogen is prone to cleavage. This would most likely involve the loss of the methyl group, resulting in a prominent fragment ion at m/z 157 ([M-15]⁺). This fragment would be stabilized by the delocalization of the positive charge across the aromatic system.

Cleavage of the Aniline-Pyrrole Bond: Scission of the bond connecting the aniline and pyrrole rings would lead to two characteristic fragments: the N-methylaniline radical cation (C₇H₉N⁺˙) at m/z 107 and a pyrrolyl cation (C₄H₄N⁺) or related fragment at approximately m/z 66/67.

Fragmentation of the Aniline Ring: Aromatic amines are known to lose a hydrogen atom to form an [M-1]⁺ ion, followed by the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at [M-1-27]⁺. libretexts.org

Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although this may lead to less intense, lower-mass ions.

In a study of a more complex analogue, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the base peak in the mass spectrum corresponded to the loss of one of the heterocyclic ligands, demonstrating that cleavage of the bond between the aniline core and a heterocyclic substituent is a favored pathway. mdpi.com

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Monoisotopic Mass | 172.1000 Da |

| Molecular Ion Peak [M]⁺˙ | m/z 172 |

| Predicted Fragment 1 (Loss of CH₃) | [M-15]⁺ at m/z 157 |

| Predicted Fragment 2 (N-methylaniline cation) | [C₇H₉N]⁺˙ at m/z 107 |

| Predicted Fragment 3 (Pyrrolyl cation) | [C₄H₄N]⁺ at m/z 66 |

Computational Chemistry and Theoretical Investigations of N Methyl 2 1h Pyrrol 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. mdpi.com It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing the geometry of a molecule to its lowest energy state and in determining its electronic properties. mdpi.com

A key aspect of understanding a molecule's behavior is determining its three-dimensional structure and the relative stability of its different spatial arrangements, or conformers. For N-Methyl-2-(1H-pyrrol-1-YL)aniline, a significant conformational variable is the dihedral angle between the pyrrole (B145914) and aniline (B41778) rings. This angle influences the degree of conjugation between the two aromatic systems. In similar structures, such as (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a significant twist between the rings has been observed, with a dihedral angle of 78.3 (1)°. nih.gov For this compound, DFT calculations would predict the most stable conformation by calculating the energy as a function of this dihedral angle, providing insight into the molecule's preferred shape.

Interactive Data Table: Predicted Conformational Data (Hypothetical) A dedicated computational study would be required to generate the actual data for this table.

| Conformer | Dihedral Angle (Pyrrole-Aniline) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0 | (Value) |

| Twisted | (Value) | 0 (Most Stable) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, FMO analysis would provide the energies of these orbitals and the magnitude of the gap, offering predictions about its reactivity.

Interactive Data Table: Frontier Molecular Orbital Data (Hypothetical) A dedicated computational study would be required to generate the actual data for this table.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | (Value) |

| LUMO | (Value) |

An electrostatic potential (ESP) surface map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack. An ESP map of this compound would reveal the electron-rich and electron-poor regions of the molecule, providing valuable information about its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying electron delocalization through the examination of interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would provide insights into the hybridization of the atoms and the extent of π-electron delocalization between the pyrrole and aniline rings.

Interactive Data Table: NBO Analysis - Key Interactions (Hypothetical) A dedicated computational study would be required to generate the actual data for this table.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(Pyrrole) | π*(Aniline) | (Value) |

Aromaticity Assessment of Pyrrole and Aniline Rings

The aromaticity of the pyrrole and aniline rings in this compound is a key feature influencing its properties. While both rings are nominally aromatic, their degree of aromaticity can be affected by the substitution and the interaction between them.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It is calculated from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. By calculating the HOMA indices for both the pyrrole and aniline rings in this compound, it would be possible to assess their individual aromatic character and determine if the linkage between them enhances or diminishes their aromaticity.

Interactive Data Table: HOMA Indices (Hypothetical) A dedicated computational study would be required to generate the actual data for this table.

| Ring | HOMA Index |

|---|---|

| Pyrrole Ring | (Value) |

Coordination Chemistry of N Methyl 2 1h Pyrrol 1 Yl Aniline As a Ligand System

Ligand Design Principles Based on the Pyrrole-Aniline Scaffold

The design of ligands based on the pyrrole-aniline framework offers the potential for creating robust chelating agents for a variety of metal ions. The fundamental structure combines a five-membered aromatic pyrrole (B145914) ring with a six-membered aniline (B41778) ring, providing two nitrogen donor atoms for coordination.

Chelation Modes (e.g., N,N-Donor, N,S-Donor)

Ligands derived from the 2-(1H-pyrrol-1-yl)aniline backbone are primarily expected to function as N,N-donor ligands. In this mode, the nitrogen atom of the pyrrole ring and the nitrogen atom of the aniline amino group would coordinate to a metal center, forming a stable five-membered chelate ring.

Variations of this scaffold can lead to different chelation modes. For instance, the introduction of a sulfur-containing substituent, as seen in related Schiff base ligands like 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, can result in N,S-donor coordination. However, for the specific molecule N-Methyl-2-(1H-pyrrol-1-YL)aniline, the intended and most probable coordination is through the two nitrogen atoms.

Influence of N-Methyl Substitution on Coordination Behavior

The introduction of a methyl group on the aniline nitrogen is a key structural modification that is anticipated to have a significant influence on the ligand's coordination properties. This substitution can induce both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which would increase the electron density on the aniline nitrogen. This enhanced basicity should, in principle, lead to a stronger dative bond with the metal center compared to the unsubstituted parent aniline.

Steric Effects: The presence of the methyl group introduces steric bulk around the aniline nitrogen donor atom. This can influence the geometry of the resulting metal complex and may affect its stability. The steric hindrance could favor coordination to metal ions with specific coordination geometries that can accommodate the bulkier ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these potential complexes would be essential to confirm their formation and elucidate their structures.

Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cr(III), V(III), Pd(II))

Based on the N,N-donor nature of the ligand, it is expected to form stable complexes with a range of transition metals. The coordination geometry would depend on the specific metal ion, its oxidation state, and the stoichiometry of the reaction. For example:

Fe(II), Co(II), Ni(II): These ions could potentially form tetrahedral or octahedral complexes, depending on the number of ligand molecules and the presence of other coordinating species (e.g., solvent molecules, counter-ions).

Cr(III), V(III): These ions typically favor octahedral coordination geometries.

Pd(II): Palladium(II) strongly prefers a square planar geometry.

However, without experimental data, these are only predictions based on established coordination chemistry principles. There are no specific reports on the synthesis of complexes of this compound with these particular metal ions.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: The stretching frequency of the C-N bond of the aniline group and the vibrational modes of the pyrrole ring would likely shift upon coordination to a metal. These shifts would provide evidence of the metal-ligand bond formation.

NMR Spectroscopy: In the ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons near the nitrogen donor atoms would be expected to change significantly upon complexation.

UV-Visible Spectroscopy: The electronic transitions within the ligand and the d-d transitions of the metal center would be observable in the UV-Vis spectrum. The position and intensity of these bands would provide information about the coordination environment of the metal ion.

Detailed spectroscopic data for metal complexes of this compound are not available in the literature to create a comprehensive data table.

Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex. This technique would provide unambiguous information on:

The coordination mode of the ligand.

The bond lengths and angles within the coordination sphere.

The packing of the molecules in the crystal lattice.

To date, no crystallographic data for any metal complex of this compound has been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Catalytic Applications of Metal Complexes Derived from this compound Ligands

There is currently no specific information available in the scientific literature regarding the application of metal complexes derived from this compound as catalysts for olefin polymerization. However, the broader class of nitrogen-containing ligands, particularly those incorporating pyrrole and aniline fragments, has been a subject of significant investigation in this field.

For instance, titanium and zirconium complexes featuring pyrrolide-imine chelate ligands have been developed as effective catalysts for ethylene (B1197577) polymerization. researchgate.net These "PI Catalysts" (bis(pyrrolyl-2-aldiminato) titanium complexes), when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), have demonstrated high activities. researchgate.net The introduction of bulky substituents on the ligand framework has been shown to dramatically increase catalytic activity and produce high molecular weight polyethylene (B3416737). researchgate.net

Similarly, late transition metal catalysts, such as those based on nickel and palladium with α-diimine ligands, have been extensively studied for olefin polymerization. The steric and electronic properties of the aniline-derived portions of these ligands play a crucial role in determining the catalytic activity and the properties of the resulting polymer. mdpi.com For example, nickel catalysts bearing bulky 8-arylnaphthylamine-based ligands can produce highly branched polyethylene with high molecular weights. mdpi.com

These examples from related systems highlight the potential for this compound to act as a ligand in olefin polymerization catalysis. The specific substitution pattern on the aniline ring and the nature of the pyrrole group could influence the steric and electronic environment around a coordinated metal center, thereby impacting catalytic performance. However, without experimental data, this remains a subject for future investigation.

Table 1: Examples of Olefin Polymerization Catalysis with Related Ligand Systems

| Catalyst/Ligand System | Metal | Co-catalyst | Monomer | Activity | Polymer Properties | Reference |

| Bis(pyrrolyl-2-aldiminato) Titanium Complex | Titanium | MAO | Ethylene | High | High molecular weight polyethylene | researchgate.net |

| 8-Arylnaphthylamine-based α-diimine Nickel Complex | Nickel | MMAO | Ethylene | Moderate | High molecular weight, highly branched polyethylene | mdpi.com |

This table presents data for structurally related ligand systems to provide context due to the absence of specific data for this compound.

Specific examples of metal complexes of this compound being used in other organic transformation catalysis are not found in the available research literature. Nevertheless, the catalytic activity of metal complexes with structurally similar ligands provides a basis for postulating potential applications.

Schiff base complexes, which share the imine or amine functionalities present in related structures, are known to be versatile catalysts for a range of organic reactions. For example, cobalt(II) and copper(II) complexes of Schiff bases derived from pyrrole-2-carbaldehyde have been synthesized and noted for their potential catalytic applications in various organic reactions. semanticscholar.org Transition metal complexes with Schiff base ligands have been employed as catalysts for oxidation reactions, such as the oxidation of aniline. mdpi.com

Furthermore, the broader field of coordination chemistry has seen the use of transition metal complexes with various nitrogen- and sulfur-containing ligands in catalysis. yale.edu The specific combination of a pyrrole and a substituted aniline in this compound could offer unique electronic and steric properties to a metal center, potentially enabling catalysis in reactions such as cross-coupling, hydrogenation, or other transformations. The N-methyl group, for instance, could influence the solubility and stability of the complex, as well as the steric environment around the metal.

The exploration of this compound in coordination chemistry and catalysis remains an open area for research. Future studies would be necessary to synthesize its metal complexes and evaluate their efficacy in various catalytic organic transformations.

Applications of N Methyl 2 1h Pyrrol 1 Yl Aniline Derivatives in Materials Science

Development of Optoelectronic Materials

The development of new organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, is a rapidly growing field. The inherent photophysical properties of pyrrole-aniline structures make them attractive candidates for these applications.

Derivatives of pyrrole (B145914) are well-known for their fluorescent capabilities. Studies on hybrid fluorophores incorporating pyrrole and various aromatic units have shown that they can be highly efficient light emitters, often in the blue region of the spectrum. acs.org The fluorescence efficiency of these molecules is significantly influenced by the nature of the groups attached to the central pyrrole core. acs.org For instance, incorporating rigid and highly fluorescent moieties like pyrenyl or fluorenyl groups can lead to fluorescence quantum yields (Φf) greater than 0.99. acs.org

While specific photophysical data for N-Methyl-2-(1H-pyrrol-1-YL)aniline is not extensively documented, studies on analogous aniline (B41778) and indole (B1671886) derivatives show that the non-ionized, neutral forms are typically the most fluorescent species, with emission maxima around 350 nm. nih.gov The introduction of substituents can cause shifts in the emission wavelength. For example, in strongly alkaline solutions, aniline derivatives with a primary or secondary amine group exhibit a bathochromic shift (a shift to longer wavelengths) due to the formation of an anion. nih.gov It is plausible that derivatives of this compound could be engineered to tune their emission color and intensity, making them suitable for various optoelectronic applications.

Table 1: Photophysical Properties of Selected Pyrrole-Based Fluorophores

| Fluorophore Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Pyrrole-N-phenylnaphthalen-1-amine | 340 | 430 | < 0.35 |

| Pyrrole-Pyrene | 350 | 450 | > 0.99 |

| Pyrrole-9,9-dimethylfluorene | 360 | 420 | > 0.99 |

This table presents illustrative data based on studies of pyrrole hybrid fluorophores to indicate the potential performance of related derivatives. acs.org

The optical properties of these compounds are intrinsically linked to their electronic structure. The molecule consists of a donor part (the pyrrole-aniline system) and can be modified with acceptor groups to create a donor-acceptor (D-A) structure, which is crucial for many optoelectronic applications. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the absorption and emission characteristics.

Theoretical studies using Density Functional Theory (DFT) on aniline-pyrrole co-oligomers have shown that the combination of these two rings leads to a smaller band gap compared to the individual homopolymers. physchemres.orgresearchgate.net Specifically, poly(aniline-co-pyrrole) was found to have a low ionization potential (4.48 eV) and a low electron affinity (0.77 eV). physchemres.org The dihedral angle, or the twist, between the pyrrole and aniline rings plays a critical role. A more planar structure generally leads to better π-conjugation, which results in a red-shift in absorption and emission spectra and a smaller band gap. The N-methyl group in this compound can introduce steric hindrance, potentially increasing the dihedral angle and thus influencing the electronic and optical properties. This structural control is a key strategy for fine-tuning the material's behavior for specific device requirements. cam.ac.uk

Integration into Conducting Polymers

Polyaniline (PANI) and polypyrrole (PPy) are two of the most studied conducting polymers due to their high conductivity, environmental stability, and ease of synthesis. theseus.fi Derivatives of this compound serve as monomers that can be polymerized to create novel conducting materials, potentially combining the advantageous properties of both PANI and PPy.

Electrochemical polymerization is a powerful method for synthesizing conducting polymer films directly onto an electrode surface. scispace.com This technique allows for precise control over the film's thickness and morphology. The process typically involves the anodic oxidation of the monomer in an acidic electrolyte. arxiv.org For aniline polymerization, the first step is the formation of an aniline radical cation, which is considered the rate-determining step. scispace.comarxiv.org These radicals then couple to form dimers, trimers, and eventually the polymer chain. arxiv.orgnih.gov

The copolymerization of aniline and pyrrole can be achieved electrochemically, and the properties of the resulting copolymer can be tailored by adjusting the monomer feed ratio. researchgate.net While many polymerizations are carried out in aqueous solutions, organic solvents like acetonitrile (B52724) can also be used, particularly for substituted anilines. scispace.comresearchgate.net For a monomer like this compound, electrochemical methods would offer a clean and controllable way to produce thin, conductive films suitable for electronic devices.

The defining characteristic of conducting polymers is their ability to exist in different oxidation states, which can be reversibly switched. This redox activity is what gives them their electrical conductivity. Copolymers of aniline and pyrrole exhibit this behavior, and their conductivity can be modulated.

Studies on aniline-pyrrole copolymers have shown that their conductivity is often lower than that of the pure homopolymers, which may be due to the disruption of the conjugated backbone by the presence of the second monomer unit. researchgate.net However, innovative synthesis techniques, such as controlling a pre-polymerization step, have been shown to dramatically improve the conductivity of poly(aniline-co-pyrrole) by several orders of magnitude, reaching levels comparable to the homopolymers (around 10⁻¹ S cm⁻¹). rsc.org The electrical conductivity of these copolymers is also temperature-dependent, sometimes showing a transition from semiconducting to metallic behavior at specific temperatures. iosrjournals.org

Table 2: Electrical Conductivity of Aniline-Pyrrole Copolymers

| Monomer Feed Ratio (Aniline:Pyrrole) | Synthesis Method | Initiator/Dopant | Conductivity (S/cm) |

|---|---|---|---|

| 1:1 | Chemical Oxidative | FeCl₃ | ~10⁻⁵ - 10⁻⁴ |

| 1:3 | Chemical (with pre-polymerization) | APS / H⁺ | ~10⁻¹ |

| 1:1 | Chemical (with pre-polymerization) | APS / H⁺ | ~10⁻¹ |

Data compiled from various studies on aniline-pyrrole copolymers. rsc.orgiosrjournals.org

The redox properties of polymers derived from this compound would be influenced by the N-methyl group. This group could affect the polymerization mechanism and the final polymer structure, thereby altering its electrochemical response and conductivity.